molecular formula C9H12N2O3 B12195167 Methyl 4-hydroxy-2-(propan-2-yl)pyrimidine-5-carboxylate

Methyl 4-hydroxy-2-(propan-2-yl)pyrimidine-5-carboxylate

Cat. No.: B12195167
M. Wt: 196.20 g/mol
InChI Key: CQQFGKCKHKBDTJ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-(propan-2-yl)pyrimidine-5-carboxylate (CAS 1239765-72-0) is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.20 g/mol . This pyrimidine-based ester features a 4-hydroxy substituent and an isopropyl group at the 2-position of the pyrimidine ring, a structure confirmed by its SMILES notation, O=C(C1=CN=C(C(C)C)N=C1O)OC . Pyrimidine scaffolds are fundamental in medicinal and organic chemistry, often serving as key intermediates in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. While the specific biological activity and full research applications of this particular compound are not fully detailed in the literature, its core structure suggests significant value as a building block in heterocyclic chemistry. Researchers can utilize this compound for developing novel compound libraries or as a precursor for further functionalization. The product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all lab safety protocols when handling this material .

Properties

IUPAC Name

methyl 6-oxo-2-propan-2-yl-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-5(2)7-10-4-6(8(12)11-7)9(13)14-3/h4-5H,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQFGKCKHKBDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C(=O)N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The most widely reported method involves the condensation of β-keto esters with amidines to form dihydropyrimidine intermediates, which are subsequently oxidized to yield the aromatic pyrimidine core. For example, methyl 3-oxo-4-methylpentanoate reacts with guanidine hydrochloride in the presence of a base (e.g., potassium carbonate) to form the dihydropyrimidine intermediate. Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) introduces the 4-hydroxy group.

Key Steps :

  • Cyclization :

    • Reactants : β-keto ester (e.g., methyl 4-methyl-3-oxopentanoate), guanidine hydrochloride.

    • Conditions : DMF, 70°C, 3–4 hours.

    • Intermediate : Methyl 2-amino-4-(substituted)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate.

  • Oxidation :

    • Oxidizing Agent : DDQ in tetrahydrofuran (THF).

    • Conditions : Room temperature, 40 minutes.

    • Yield : 55–75% after purification.

Optimization and Scalability

  • Solvent Choice : Dimethylformamide (DMF) enhances reaction rates due to its high polarity, but toluene is preferred for large-scale synthesis to simplify solvent removal.

  • Catalyst : Sodium methoxide improves cyclization efficiency, reducing side products like unreacted β-keto esters.

  • Purity : HPLC analysis confirms >98% purity, with melting points consistently observed at 115–117°C.

Cyclization of 3-Amino-2-Unsaturated Carboxylates with Carboxylic Acid Amides

Synthetic Pathway

This method employs 3-amino-2-unsaturated carboxylates (e.g., methyl 3-amino-2-pentenoate) and carboxylic acid amides (e.g., acetamide) under basic conditions. The reaction proceeds via nucleophilic attack, forming the dihydropyrimidine ring, followed by oxidation.

Example Protocol :

  • Reactants : Methyl 3-amino-2-pentenoate (10 mmol), acetamide (11 mmol).

  • Base : Sodium methoxide (28% in methanol).

  • Conditions : Reflux in n-butanol at 110°C for 2 hours.

  • Oxidation : Hydrogen peroxide (50%) with ammonium molybdate catalyst.

  • Yield : 60–70% after column chromatography.

Comparative Advantages

  • Cost-Effectiveness : Starting materials are commercially available and inexpensive.

  • Byproduct Management : Aliquat 336 (tricaprylyl methyl ammonium chloride) minimizes side reactions during oxidation, improving selectivity.

Oxidation of Thiomethyl Intermediates

Sulfur-to-Oxygen Substitution

Thiomethyl derivatives (e.g., methyl 2-(methylthio)pyrimidine-5-carboxylate) are oxidized to hydroxyl groups using peroxides. This method is less common but effective for late-stage functionalization.

Procedure :

  • Substrate : Methyl 2-(methylthio)-4-isopropylpyrimidine-5-carboxylate.

  • Oxidizing Agent : Hydrogen peroxide (50%) with ammonium molybdate.

  • Conditions : Dichloromethane, 25–30°C, 18–20 hours.

  • Yield : 90–95% with >98% HPLC purity.

Limitations

  • Sensitivity : Over-oxidation can occur, requiring precise stoichiometric control.

  • Scalability : Large-scale reactions necessitate continuous flow systems to manage exothermicity.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
β-Keto Ester Condensation55–75%>98%HighModerate
3-Amino Carboxylate Route60–70%95–98%ModerateLow
Thiomethyl Oxidation90–95%>98%LowHigh (catalysts)

Key Takeaways :

  • The β-keto ester method balances yield and scalability for industrial applications.

  • Thiomethyl oxidation offers high yields but is cost-prohibitive for large batches.

Advanced Modifications and Derivatives

Functional Group Interconversions

  • Ester Hydrolysis : The methyl ester can be hydrolyzed to the carboxylic acid using LiAlH4, enabling further derivatization (e.g., amide formation).

  • N-Substitution : Alkyl amines react with chlorinated intermediates to introduce diverse substituents at position 2.

Industrial-Scale Production

  • Continuous Flow Reactors : Reduce reaction times by 50% compared to batch processes.

  • Green Chemistry : Water-mediated cyclization under microwave irradiation achieves 80% yield with minimal waste .

Chemical Reactions Analysis

Alkylation via Sodium Ethanolate

A representative synthesis involves:

  • Reactants : Diethyl 2-(ethoxymethylene)malonate, 2-methoxyacetimidamide hydrochloride, sodium ethoxide

  • Conditions : Anhydrous ethanol, 90°C for 17 hours

  • Yield : 81%

Reaction Type Conditions Yield Key Reagents
Alkylation90°C, 17 h, ethanol81%Sodium ethoxide

Hydrolysis

The compound undergoes hydrolysis under basic conditions (e.g., NaOH) to generate carboxylic acids, which are critical intermediates in further derivatization. For example, hydrolysis of ethyl esters yields the corresponding carboxylic acids .

Amination and Amide Coupling

Derivatives can be synthesized via amide coupling reactions using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (1-hydroxybenzotriazole) to link amines, such as 4-fluorobenzylamine, to the carboxylic acid moiety .

Reduction

Hydrogenation reactions (e.g., with palladium on carbon) are employed to reduce esters to carboxylic acids, as seen in the conversion of benzyl esters to acids .

Mechanistic Insights

  • Alkylation : The propan-2-yl group at position 2 is introduced via nucleophilic attack of alkylating agents on the pyrimidine ring, facilitated by deprotonation of hydroxyl groups.

  • Oxidative Reactions : mCPBA acts as an oxidizing agent to form reactive intermediates (e.g., pyridine N-oxides), enabling subsequent substitution reactions .

Reactivity Trends

  • Functional Group Interactions : The hydroxyl group at position 4 and carboxylate at position 5 enable hydrogen bonding and nucleophilic/electrophilic interactions, influencing reactivity in substitution and coupling reactions.

  • Steric Effects : Bulky substituents (e.g., propan-2-yl) may hinder rotational freedom, affecting reaction efficiency .

Scientific Research Applications

Methyl 4-hydroxy-2-(propan-2-yl)pyrimidine-5-carboxylate exhibits various biological activities, primarily attributed to its structural characteristics:

  • Antimicrobial Activity : Studies have indicated that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary research suggests potential anticancer effects, particularly through mechanisms involving protein kinases that are crucial in cancer cell signaling pathways .

Therapeutic Applications

The therapeutic applications of this compound are being explored in several areas:

  • Cancer Treatment : Due to its interaction with protein kinases involved in oncogenesis, this compound may serve as a lead structure for developing novel anticancer agents .
  • Infectious Diseases : Its antimicrobial properties could be harnessed in treating bacterial infections, especially those resistant to conventional antibiotics.
  • Pharmacodynamics Studies : Understanding how this compound interacts with biological molecules is essential for optimizing its therapeutic use. Such studies facilitate the development of derivatives with enhanced efficacy and reduced side effects.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Properties
Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylateMethyl group at position 2Antimicrobial activity
4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acidThioether group at position 2Potential anticancer properties
Methyl 6-isopropylpyrimidine-5-carboxylateIsopropyl group at position 6Enzyme inhibition

This table highlights how variations in substituents can lead to distinct biological activities and potential applications.

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms behind the biological activities of this compound:

  • Anticancer Mechanisms : Research indicates that this compound may inhibit specific protein kinases involved in cancer progression, presenting a promising avenue for drug development .
  • Antimicrobial Efficacy : Laboratory tests have shown that derivatives of this compound exhibit varying degrees of antimicrobial activity against different pathogens, suggesting potential for further development into therapeutic agents.
  • Pharmacokinetics : Investigations into how this compound is metabolized and its bioavailability are ongoing to assess its viability as a drug candidate .

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2-(propan-2-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-5-carboxylates exhibit diverse pharmacological properties influenced by substituent groups. Below is a detailed comparison of structural analogs:

Table 1: Structural and Functional Comparison of Pyrimidine-5-Carboxylates

Compound Name C2 Substituent C4 Substituent Key Properties/Activities Reference
Methyl 4-hydroxy-2-(propan-2-yl)pyrimidine-5-carboxylate Propan-2-yl Hydroxy Hypothesized enhanced lipophilicity due to isopropyl group; potential HBV inhibition (based on docking studies of structurally similar compounds)
Methyl 4-hydroxypyrimidine-5-carboxylate (CAS 4774-35-0) H Hydroxy Simpler structure with unsubstituted C2; serves as a scaffold for further functionalization. No direct bioactivity reported.
Methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate (11) Methylsulfinyl Chloro Melting point: 98–100°C; used in chemoselective displacement reactions to generate bioactive libraries (e.g., antiviral or anticancer candidates).
Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate (CAS 70733-12-9) Phenyl Methyl High lipophilicity (XLogP3 = 2.5); used in combinatorial chemistry for heterocyclic diversification.
Methyl 2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate Methylthio Oxo Exhibits moderate reducing power and radical scavenging activity (IC50 = 0.6 mg/mL in DPPH assay for analogs).
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate (CAS 1022543-36-7) Benzylamino Methyl Antibacterial and anti-inflammatory activities demonstrated in derivatives (e.g., compound 1b and 1e in ).

Key Findings :

Substituent Effects on Reactivity: Chloro and methylsulfinyl groups at C4 (e.g., compound 11 in ) enhance electrophilicity, enabling nucleophilic displacement for library synthesis.

Biological Activity Trends: Antiviral Potential: Methylthio and hydroxy analogs (e.g., ) show promise in inhibiting HBV replication via molecular docking, though experimental validation is needed for the target compound. Antioxidant Activity: Biginelli-type pyrimidines with thioxo groups (e.g., ) exhibit radical scavenging properties, but hydroxy and ester groups in the target compound may reduce efficacy compared to thiol derivatives.

Synthetic Flexibility :

  • Methyl and ethyl esters at C5 (e.g., ) are interchangeable for tuning lipophilicity. For instance, ethyl esters generally offer higher stability under acidic conditions compared to methyl esters.

Biological Activity

Methyl 4-hydroxy-2-(propan-2-yl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H12N2O3C_9H_{12}N_2O_3 and a molecular weight of 196.20 g/mol. Its structure features a pyrimidine ring, which is crucial for its biological activity. The presence of a hydroxyl group at the 4-position and a propan-2-yl group at the 2-position enhances its reactivity and interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it possesses activity against various pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. The compound's minimum inhibitory concentration (MIC) values suggest it can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µM)
Staphylococcus aureus (MRSA)15
Pseudomonas aeruginosa20

2. Cytotoxicity and Anticancer Potential

Research indicates that this compound may exhibit cytotoxic effects on various cancer cell lines. Preliminary studies have demonstrated that it can induce apoptosis in cancer cells while showing lower toxicity to normal cells, suggesting a favorable therapeutic index .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
HeLa254
HepaRG303
Caco-2352

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects .
  • Interaction with Biological Molecules : Studies suggest that it interacts with cellular targets, modulating signaling pathways related to inflammation and apoptosis .

Case Studies

Recent studies have explored the potential applications of this compound in drug discovery. For instance, a case study reported its synthesis alongside derivatives that exhibited enhanced antibacterial activity compared to traditional antibiotics . Another investigation highlighted its cytotoxic effects against breast cancer cell lines, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-hydroxy-2-(propan-2-yl)pyrimidine-5-carboxylate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves starting with 2-isopropylpyrimidine derivatives and introducing hydroxyl and methyl carboxylate groups under controlled conditions. For example, formaldehyde in the presence of a base (e.g., NaOH) can facilitate hydroxymethylation at the 5-position, followed by esterification with methanol . Refluxing with amines (e.g., 2-phenylethylamine) under acidic conditions may further functionalize the pyrimidine ring . Yield optimization requires precise temperature control (70–90°C) and stoichiometric ratios of reagents to minimize side products.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H-NMR should show a singlet for the methyl ester group (~3.8 ppm) and a multiplet for the isopropyl group (1.2–1.4 ppm). 13C^{13}C-NMR will confirm the carbonyl carbon (~165 ppm) and pyrimidine ring carbons (~150–160 ppm).
  • IR : Strong absorption bands at ~1700 cm1^{-1} (ester C=O) and ~3200 cm1^{-1} (hydroxyl O-H).
  • MS : High-resolution ESI-MS should match the molecular ion peak [M+H]+^+ at m/z 225.1 (calculated for C10_{10}H14_{14}N2_{2}O3_{3}). Purity can be validated via HPLC with a C18 column and acetonitrile/water mobile phase .

Q. What crystallization strategies are effective for obtaining single crystals suitable for X-ray diffraction?

  • Methodological Answer : Slow evaporation from a polar aprotic solvent (e.g., DMSO or DMF) at room temperature promotes crystal growth. For improved hydrogen-bonding networks, co-crystallization with trifluoroacetic acid or methanol can enhance lattice stability. The monoclinic P21 _1/c space group is common for similar pyrimidine esters, with unit cell parameters comparable to a = 28.875 Å, b = 9.887 Å, c = 18.400 Å, and β = 98.09° .

Advanced Research Questions

Q. How do intermolecular hydrogen-bonding patterns influence the crystal packing and physicochemical properties of this compound?

  • Methodological Answer : Graph set analysis (e.g., Etter’s rules) reveals that the hydroxyl group forms R22_2^2(8) motifs with adjacent ester carbonyls, stabilizing the crystal lattice. These interactions reduce solubility in non-polar solvents but enhance thermal stability (Tm_m > 150°C). Computational tools like Mercury or CrystalExplorer can model these networks using crystallographic data .

Q. What computational methods (e.g., DFT) are suitable for predicting reactivity and electronic properties of this pyrimidine derivative?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict nucleophilic/electrophilic sites. Solvent effects (e.g., polarizable continuum models) simulate reaction pathways for ester hydrolysis or hydroxyl group substitution. Software like Gaussian or ORCA is recommended .

Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

  • Methodological Answer : LC-MS/MS and 1H^1H-1H^1H COSY NMR track common byproducts like demethylated esters or hydroxylated isopropyl groups. Process optimization includes inert atmosphere reactions (N2_2/Ar) to prevent oxidation and using scavengers (e.g., molecular sieves) to absorb water. Accelerated stability studies (40°C/75% RH) under ICH guidelines identify degradation pathways .

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